N'-2-butenoylbenzohydrazide

Description

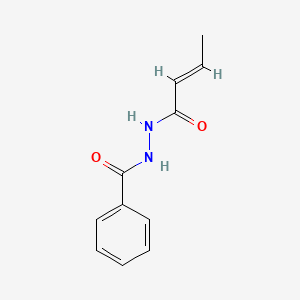

Structure

3D Structure

Properties

IUPAC Name |

N'-[(E)-but-2-enoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-6-10(14)12-13-11(15)9-7-4-3-5-8-9/h2-8H,1H3,(H,12,14)(H,13,15)/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPRVZIPDXGYOP-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Hydrazide Chemistry Research

Hydrazide derivatives are a significant class of organic compounds characterized by the presence of a hydrazide functional group (-CONHNH-). This structural motif is a key building block in the synthesis of a wide array of heterocyclic compounds and has been a subject of considerable interest in organic and medicinal chemistry. thepharmajournal.comhmdb.ca The reactivity of the hydrazide group allows for a variety of chemical transformations, making it a versatile scaffold for developing new molecules with diverse properties.

Benzohydrazide (B10538), the parent molecule of N'-2-butenoylbenzohydrazide, is formed by the condensation of benzoic acid and hydrazine (B178648). sigmaaldrich.comnih.gov The presence of the benzene (B151609) ring and the hydrazide moiety provides a unique electronic and structural framework that has been exploited in the design of numerous bioactive molecules. thepharmajournal.comhmdb.ca The N'-position of the hydrazide is readily acylated, allowing for the introduction of various substituents, such as the 2-butenoyl group in the case of the subject compound. This modularity enables chemists to systematically modify the structure to explore structure-activity relationships.

Historical Perspective of Benzohydrazide Derivatives in Scholarly Investigations

The study of benzohydrazide (B10538) derivatives has a rich history rooted in the development of pharmaceuticals and other functional materials. Early investigations into this class of compounds were often driven by the search for new therapeutic agents. Over the decades, research has demonstrated that benzohydrazide derivatives possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.com

This has led to the synthesis and evaluation of a vast library of benzohydrazide analogs, where modifications to both the benzoyl and the hydrazide portions of the molecule have been systematically explored. nih.govacademicjournals.org The incorporation of different acyl groups at the N'-position, as seen in N'-2-butenoylbenzohydrazide, is a common strategy to modulate the biological and physicochemical properties of the parent benzohydrazide. These historical studies provide a crucial backdrop for understanding the potential areas of interest for a novel derivative like this compound.

Scope and Research Significance of N 2 Butenoylbenzohydrazide Studies

Strategies for this compound Synthesis

The creation of the this compound scaffold involves the formation of an amide bond between a benzohydrazide core and a 2-butenoyl moiety. This can be achieved through several synthetic approaches, ranging from traditional organic reactions to more modern, environmentally benign methods.

Conventional Organic Synthesis Routes

Conventional synthesis of N'-acylhydrazones, a class of compounds to which this compound belongs, typically involves the condensation reaction between a hydrazide and a carboxylic acid or its derivatives. A common and straightforward method is the reaction of benzohydrazide with an activated form of 2-butenoic acid, such as 2-butenoyl chloride (crotonoyl chloride) or 2-butenoic anhydride (B1165640) (crotonic anhydride).

This acylation reaction is generally carried out in a suitable organic solvent. The choice of solvent and the reaction conditions, such as temperature and the potential use of a base to scavenge the acid byproduct (e.g., HCl), are crucial for optimizing the yield and purity of the final product. A general representation of this reaction is the nucleophilic attack of the terminal nitrogen of benzohydrazide on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Conventional Synthesis Parameters for N'-Acylhydrazones

| Parameter | Description |

|---|---|

| Reactants | Benzohydrazide and an acylating agent (e.g., 2-butenoyl chloride) |

| Solvent | Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran |

| Temperature | Typically ranges from room temperature to reflux |

| Catalyst/Additive | A base such as triethylamine (B128534) or pyridine (B92270) may be used |

| Reaction Time | Can vary from a few hours to overnight |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. hilarispublisher.com The synthesis of hydrazide derivatives can be efficiently achieved using microwave-assisted techniques. semanticscholar.orgresearchgate.netfip.org For the synthesis of this compound, a mixture of benzohydrazide and a suitable 2-butenoyl precursor could be subjected to microwave irradiation, potentially in the absence of a solvent (neat conditions) or using a minimal amount of a high-boiling, polar solvent. semanticscholar.orgresearchgate.net

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. While organic reactants often have limited solubility in water, performing reactions in aqueous media can offer significant environmental and safety benefits. Methodologies for N-acylation of amines in water have been developed and could potentially be adapted for the synthesis of this compound. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Heating | Oil bath, heating mantle | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Solvent Use | Often requires volatile organic solvents | Can be solvent-free or use green solvents |

| Energy Efficiency | Lower | Higher |

| Yields | Variable | Often higher |

Derivatization of this compound

The chemical structure of this compound offers multiple points for modification, allowing for the design and synthesis of a diverse library of related compounds with potentially new or enhanced properties.

Design and Synthesis of Structural Analogs and Homologs

Structural analogs and homologs of this compound can be systematically synthesized to explore structure-activity relationships. Modifications can be introduced at several positions:

Butenoyl Moiety: The 2-butenoyl group can be altered by introducing substituents on the double bond or by changing its length (homologation) or geometry (e.g., using cinnamoyl derivatives to introduce a phenyl group).

Hydrazide Linker: The core hydrazide structure can also be modified, although this is less common for simple derivatization.

The synthesis of these analogs would generally follow the same synthetic principles as the parent compound, utilizing appropriately substituted starting materials. For example, to synthesize an analog with a substituted benzene (B151609) ring, the corresponding substituted benzohydrazide would be used as the starting material. nih.gov

Scaffold Hybridization and Ligand Design Principles

Scaffold hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric scaffolds into a single molecule. researchgate.netnih.govresearchgate.net This approach aims to create hybrid compounds with improved affinity, selectivity, or other desirable properties by targeting multiple biological sites or by optimizing interactions within a single binding pocket.

Starting from the this compound scaffold, one could envision hybrid molecules that incorporate other known bioactive fragments. The design of such hybrids would be guided by the intended biological target and would involve linking the this compound core to another scaffold via a suitable linker or by fusing the two ring systems.

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound via the acylation of benzohydrazide is believed to proceed through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophilic nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the acylating agent (e.g., 2-butenoyl chloride).

Theoretical and experimental studies on the acetylation of benzohydrazide derivatives suggest that the reaction likely proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netudd.cl The rate-determining step is typically the initial nucleophilic attack. researchgate.netudd.cl

It has also been proposed that benzohydrazide can exist in equilibrium with its enol tautomer, which may act as a more potent nucleophile in certain acylation reactions. researchgate.netudd.cl The specific mechanism for the acylation with an α,β-unsaturated system like the 2-butenoyl group may have additional complexities, but the fundamental steps of nucleophilic attack and subsequent elimination of a leaving group are expected to be conserved.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D-NMR experiments)

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the benzoyl group, the vinylic protons of the butenoyl group, the terminal methyl protons, and the two N-H protons of the hydrazide linkage. netlify.appresearchgate.net The chemical shifts are influenced by the electronic environment, with protons near electronegative atoms or aromatic rings appearing at higher chemical shifts (downfield). netlify.app

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho) | 7.8 - 8.0 | Doublet |

| Aromatic (meta, para) | 7.4 - 7.6 | Multiplet |

| N-H (amide) | 9.5 - 10.5 | Singlet (broad) |

| N-H (amide) | 8.5 - 9.5 | Singlet (broad) |

| Vinylic (=CH-CO) | 6.0 - 6.3 | Doublet of quartets |

| Vinylic (=CH-CH₃) | 6.9 - 7.2 | Doublet of quartets |

| Methyl (-CH₃) | 1.8 - 2.0 | Doublet |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule and provides insight into their functional type (e.g., carbonyl, aromatic, aliphatic). libretexts.org this compound is expected to show signals for two distinct carbonyl carbons, six aromatic carbons (with some overlap possible depending on symmetry), two vinylic carbons, and one methyl carbon. researchgate.netorganicchemistrydata.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Benzoyl, C=O) | 165 - 170 |

| Carbonyl (Butenoyl, C=O) | 168 - 173 |

| Aromatic (C-ipso) | 130 - 135 |

| Aromatic (C-ortho, C-meta, C-para) | 127 - 133 |

| Vinylic (-CH=) | 125 - 145 |

| Methyl (-CH₃) | 18 - 22 |

2D-NMR Experiments Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. mnstate.eduresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations (cross-peaks) between protons that are coupled to each other, typically through two or three bonds. libretexts.org This would confirm the connectivity within the butenoyl group (between the methyl and vinyl protons) and identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic/Vinylic) | Stretching | 2900 - 3000 |

| C=O (Amide I band) | Stretching | 1640 - 1690 (two distinct bands expected) |

| C=C (Alkene) | Stretching | 1620 - 1680 |

| N-H (Amide II band) | Bending | 1510 - 1570 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

Mass Spectrometry (MS) In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 204.22 g/mol ) would show a molecular ion peak [M]⁺ at m/z 204. The molecule would then fragment in predictable ways. Common fragmentation pathways for hydrazides include cleavage of the N-N bond, the N-C bonds, and loss of small neutral molecules. raco.cat

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Description | Predicted m/z |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₄H₅O]⁺ | Butenoyl cation | 69 |

| [C₇H₇N₂O]⁺ | Loss of butenoyl group | 135 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

High-Resolution Mass Spectrometry (HRMS) While standard MS provides the nominal mass, HRMS can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This allows for the calculation of the exact elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₂N₂O₂, by matching the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. elte.hu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org

This compound contains several chromophores (light-absorbing groups), including the benzene ring, two carbonyl groups, and a carbon-carbon double bond, which form a conjugated system. This structure is expected to exhibit two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions resulting from the promotion of electrons from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of conjugated systems.

n → π* transitions: These lower-intensity transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to a π* anti-bonding orbital. tanta.edu.eg

The specific wavelengths (λmax) of these absorptions provide a characteristic fingerprint of the compound's electronic structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for analyzing the purity of non-volatile compounds like this compound. nih.gov A typical method would involve:

Stationary Phase: A reverse-phase column, such as a C18 column. nih.gov

Mobile Phase: An isocratic or gradient mixture of a polar solvent (like water, often with an acid modifier like formic acid) and a less polar organic solvent (like acetonitrile (B52724) or methanol). sielc.com

Detection: A UV detector set to a wavelength where the compound absorbs strongly, as determined by UV-Vis spectroscopy.

The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) GC is generally used for volatile and thermally stable compounds. nih.gov Due to the relatively high molecular weight and polarity of this compound, it may have limited thermal stability, potentially decomposing in the high-temperature injector port of a gas chromatograph. Therefore, HPLC is generally the more suitable chromatographic technique for the analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound can be grown, X-ray diffraction analysis provides the most definitive structural proof. nih.gov

The resulting crystal structure would confirm:

The exact atomic connectivity.

Precise bond lengths, bond angles, and torsion angles. researchgate.net

The conformation of the molecule in the solid state, including the planarity of the amide groups and the relative orientation of the phenyl and butenoyl moieties.

Intermolecular interactions, such as hydrogen bonds between the N-H and C=O groups of adjacent molecules, which dictate how the molecules pack together to form the crystal lattice. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Activities

In Vitro Biological Screening Methodologies in Research

In vitro screening serves as the foundational step in evaluating the biological potential of novel compounds. This process utilizes a variety of assays to determine a compound's effects on cells and enzymes, providing crucial preliminary data on its activity and potential therapeutic applications. pharmainfo.in

Cell-based assays are fundamental for determining the cytotoxic and antiproliferative effects of benzohydrazide (B10538) derivatives against various cell types, including bacterial and cancer cell lines. acs.orgnih.gov A common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and is used to calculate the IC50 value—the concentration of a compound required to inhibit the growth of 50% of cells. pharmainfo.inmdpi.com

Studies on benzohydrazide derivatives have demonstrated a broad spectrum of activity. For instance, various substituted benzohydrazides have been screened for anticancer activity against human lung cancer cell lines (A-549), with some compounds showing significant dose-dependent growth inhibition. pharmainfo.in Other research has focused on different cancer cell lines, such as breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells, revealing that certain dihydropyrazole-containing benzohydrazides exhibit potent antiproliferative activity, with IC50 values in the sub-micromolar range. mdpi.comnih.gov Similarly, novel N-acyl hydrazone derivatives have been tested against breast (MCF-7) and prostate (PC-3) cancer cell lines, with some showing selective toxicity to cancer cells over normal breast epithelial cells (ME-16C). acs.orgnih.gov

In the realm of antimicrobial research, benzohydrazide derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. derpharmachemica.comnih.gov These screenings, often using agar (B569324) well diffusion or microdilution susceptibility tests, help identify compounds with potential antibacterial efficacy. derpharmachemica.comnih.gov

Table 1: Examples of Cell-Based Assay Results for Benzohydrazide Derivatives

| Compound Class | Cell Line / Bacterial Strain | Assay Type | Key Findings (IC50 / Activity) | Reference |

|---|---|---|---|---|

| Benzohydrazide Derivatives | A-549 (Human Lung Cancer) | MTT | Moderate to significant growth inhibitory effect. | pharmainfo.in |

| Dihydropyrazole Benzohydrazides | MCF-7 (Human Breast Cancer) | MTT | IC50 = 0.29 µM (for compound H20) | mdpi.comnih.gov |

| Dihydropyrazole Benzohydrazides | HeLa (Human Cervical Cancer) | MTT | IC50 = 0.15 µM (for compound H20) | mdpi.comnih.gov |

| N-Acyl Hydrazones | MCF-7 (Human Breast Cancer) | MTT | IC50 values from 7.52 to 25.41 µM | acs.orgnih.gov |

| N-Acyl Hydrazones | PC-3 (Human Prostate Cancer) | MTT | IC50 values from 10.19 to 57.33 µM | acs.orgnih.gov |

| Substituted Benzohydrazides | E. coli | Agar Well Diffusion | (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide was highly active. | derpharmachemica.com |

| Amino Acid Benzohydrazides | S. aureus | Microdilution | Several compounds showed activity comparable to ampicillin. | nih.gov |

The ability of benzohydrazides and N-acylhydrazones to modulate the activity of specific enzymes is a key area of investigation. nih.gov These studies are crucial for understanding the compounds' mechanisms of action and identifying potential therapeutic targets.

One major focus has been the inhibition of enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) kinase. mdpi.comnih.gov Overexpression of EGFR is common in many cancers, making it a prime target for therapy. nih.gov Certain benzohydrazide derivatives incorporating a dihydropyrazole moiety have been identified as potent EGFR inhibitors, with one compound (H20) demonstrating an IC50 value of 0.08 µM. mdpi.comnih.gov

Another important target is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govnih.gov N-acyl hydrazones containing a methyl sulfonyl pharmacophore have been designed as selective COX-2 inhibitors, a strategy aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, researchers have evaluated benzohydrazide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Furthermore, the potential of related compounds to inhibit α-glucosidase, an enzyme relevant to diabetes management, has also been explored, with some azinane triazole derivatives showing excellent inhibitory activity. nih.gov

Table 2: Enzymatic Inhibition by Benzohydrazide and N-Acylhydrazone Derivatives

| Compound Class | Target Enzyme | Key Findings (IC50) | Reference |

|---|---|---|---|

| Dihydropyrazole Benzohydrazides | EGFR Kinase | 0.08 µM | mdpi.comnih.gov |

| N-Acyl Hydrazone Derivatives | COX-2 | 0.143 µM | nih.gov |

| Benzoyl Hydrazones | Acetylcholinesterase (AChE) | Good inhibition | nih.gov |

| Benzoyl Hydrazones | Butyrylcholinesterase (BChE) | Good inhibition | nih.gov |

| Azinane Triazole Derivatives | α-Glucosidase | 36.74 ± 1.24 µM | nih.gov |

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. For the benzohydrazide class, this often involves a combination of biological assays and computational methods. For example, after observing potent antiproliferative activity in cell-based assays, researchers identified EGFR as the molecular target for a series of dihydropyrazole-containing benzohydrazides. mdpi.comnih.gov This was validated through direct enzymatic inhibition assays. mdpi.comnih.gov

In other research, a structure-based design approach led to the identification of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) as a target for a series of benzoylhydrazone derivatives designed to combat hepatocellular carcinoma. nih.gov Similarly, tubulin, a key component of the cytoskeleton, has been identified as the molecular target for certain N-substituted benzimidazole (B57391) acrylonitriles, whose antiproliferative effects were rationalized by their ability to inhibit tubulin polymerization. researchgate.net The anti-inflammatory mechanism of some N-acyl hydrazones has been linked to their ability to inhibit the COX-2 enzyme, a target validated through in vitro enzyme inhibition assays. nih.gov

Elucidation of Molecular Mechanisms of Action

Once a target is identified, research shifts to elucidating the precise molecular interactions and the downstream cellular consequences of this interaction. This involves detailed binding studies and investigation of how the compound modulates cellular signaling pathways.

Molecular docking simulations are a powerful tool used to predict and analyze the binding of benzohydrazide derivatives to their protein targets at an atomic level. mdpi.comnih.gov These computational studies can reveal the specific binding pose of the ligand and the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-protein complex.

For example, molecular modeling of the potent EGFR inhibitor H20 suggested its binding mode within the EGFR kinase domain, providing a structural basis for its activity. mdpi.com In the case of Nur77 modulators, induced fit docking and molecular dynamics simulations not only confirmed the stable binding of a lead compound (TMHA37) to a specific site on the receptor's ligand-binding domain but also showed it could bind strongly with a dissociation constant (KD) of 445.3 nM. nih.gov Docking studies have also been instrumental in understanding how N-acyl hydrazone derivatives interact with the active site of the COX-2 enzyme and how benzoyl hydrazones bind to the catalytic sites of cholinesterases. nih.govnih.gov These in silico findings are often supported by experimental data, such as studies on the interaction of silver(I) complexes of benzoylhydrazone derivatives with human serum albumin (HSA), which suggest these compounds can be transported by this major blood protein. acs.org

The binding of a benzohydrazide derivative to its target initiates a cascade of downstream cellular events. Research in this area aims to map these effects on cellular pathways. Studies have shown that these compounds can trigger apoptosis (programmed cell death) and influence the cell cycle. For instance, the Nur77-binding benzoylhydrazone TMHA37 was found to induce apoptosis in a Nur77-dependent manner and cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov This was accompanied by the regulation and mitochondrial targeting of Nur77. nih.gov

Other research on hydrazone derivatives demonstrated that their anticancer activity was linked to the activation of a damage response pathway, leading to cell cycle arrest at the G1 phase. researchgate.net The mechanism of cell death was confirmed to be apoptosis through an increase in the levels of active caspase 9, a key enzyme in the apoptotic pathway. researchgate.net The anti-inflammatory effects of N-acylhydrazones have been attributed to their ability to inhibit the synthesis of prostaglandins (B1171923) and modulate the signaling of inflammatory cytokines. researchgate.net

Gene Expression and Proteomic Analysis in Non-Clinical Research Systems

Understanding the molecular mechanisms by which N'-2-butenoylbenzohydrazide exerts its biological effects necessitates a deep dive into its influence on cellular gene expression and protein profiles. While specific genome-wide transcriptional and proteomic studies focused exclusively on this compound are not extensively detailed in publicly available literature, the methodologies for such investigations are well-established in non-clinical research.

Gene Expression Analysis: In vitro models are fundamental to studying the intrinsic transcriptional changes a compound can induce. nih.gov For a compound like this compound, researchers would typically expose a relevant cell line (e.g., a cancer cell line or a neuronal cell culture) to the compound and perform a time-course analysis of gene expression. nih.gov Techniques such as microarray or RNA-sequencing would reveal which genes are significantly upregulated or downregulated. For instance, studies on cellular responses to hypoxia have shown that the expression of genes like bcl2l13 can be significantly modulated, a finding confirmed through real-time PCR. nih.gov A hypothetical study on this compound might reveal changes in genes related to cell cycle progression, apoptosis, or metabolic pathways.

Proteomic Analysis: Proteomics complements gene expression data by analyzing the actual protein content of the cell, providing a more direct snapshot of cellular function. nih.gov Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry is a classic approach to identify proteins that are differentially expressed after treatment with a compound. nih.gov For example, in studies of chondrocytes stimulated with inflammatory cytokines, this method identified changes in proteins involved in cellular metabolism and energy. nih.gov A proteomic investigation of this compound would likely identify shifts in the abundance of proteins that are targets of the compound or part of the downstream pathways it affects.

Below is a hypothetical representation of data from a proteomic analysis.

Table 1: Hypothetical Proteomic Changes in a Cancer Cell Line Treated with this compound

| Protein ID | Protein Name | Function | Fold Change |

|---|---|---|---|

| P06401 | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis, Apoptosis | -1.8 |

| P62258 | 14-3-3 protein zeta/delta | Signal Transduction | +2.1 |

| Q04917 | Bcl-2-like protein 1 | Apoptosis Regulation | -2.5 |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing a lead compound like this compound into a more potent and selective agent. This involves synthesizing and testing a series of analogs to understand how specific structural features influence biological activity.

Design and Synthesis of Analogs for Comprehensive SAR Elucidation

The design and synthesis of analogs of this compound would follow established medicinal chemistry principles. The core structure, consisting of a benzohydrazide moiety linked to a butenoyl group, offers several points for modification. The general approach involves reacting a benzohydrazide precursor with various aldehydes or other electrophiles to create a library of derivatives. researchgate.net

Key areas for modification would include:

The Benzoyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions (ortho, meta, para) to probe electronic and steric effects.

The Hydrazide Linker: Altering the linker could influence conformational flexibility and hydrogen bonding capacity.

The Butenoyl Group: Modifications here, such as changing the chain length, introducing branching, or replacing it with other acyl groups, could affect lipophilicity and target engagement.

For instance, research on related 2-aminobenzohydrazide derivatives involved the synthesis of Schiff base derivatives by reacting the hydrazide with various substituted benzaldehydes to explore their therapeutic potential. researchgate.net Similarly, the synthesis of 4-substituted methoxybenzoyl-aryl-thiazole analogs has been pursued to improve anticancer properties and bioavailability. nih.gov

Table 2: Example of a Synthesized Analog Series for SAR Studies of this compound

| Compound ID | Benzoyl Ring Substituent (R1) | Butenoyl Moiety Modification (R2) | Hypothetical Activity (IC₅₀, µM) |

|---|---|---|---|

| Lead (Parent) | H | -CH=CH-CH₃ | 15.2 |

| Analog 1 | 4-Cl | -CH=CH-CH₃ | 8.5 |

| Analog 2 | 4-OCH₃ | -CH=CH-CH₃ | 22.1 |

| Analog 3 | 4-NO₂ | -CH=CH-CH₃ | 5.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com This computational tool is invaluable for predicting the activity of unsynthesized analogs, thereby saving time and resources in the drug discovery process. researchgate.net

For a series of this compound analogs, a 2D-QSAR model would be developed by:

Calculating Descriptors: A wide range of physicochemical descriptors for each analog would be calculated, including lipophilic (e.g., ClogP), electronic (e.g., HOMO/LUMO energies), and steric (e.g., molecular weight, molar refractivity) properties. atlantis-press.comnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or non-linear methods are used to build an equation that links a combination of these descriptors to the observed biological activity (e.g., pIC₅₀). nih.govajchem-a.com

Validation: The predictive power of the QSAR model is rigorously tested. Internal validation is often assessed using the cross-validation coefficient (Q²cv), while external validation involves using the model to predict the activity of a separate test set of compounds (R²test). ajchem-a.com A robust model will have high values for the correlation coefficient (R²) and predictive validation parameters. researchgate.netajchem-a.com

For example, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives successfully identified lipophilic and electronic properties as key determinants of their anticancer activity. atlantis-press.com

Table 3: Illustrative QSAR Model for this compound Analogs

| Descriptor | Description | Coefficient | Contribution to Activity |

|---|---|---|---|

| ClogP | Lipophilicity | +0.45 | Positive (higher lipophilicity increases activity) |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.20 | Negative (lower energy increases activity) |

| MW | Molecular Weight | +0.15 | Positive (higher weight slightly increases activity) |

| Model Statistics | Value | ||

| R² | 0.88 | ||

| Q²cv | 0.75 |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov This model serves as a 3D template for designing new molecules or searching databases for novel hits. nih.gov

For this compound, a ligand-based pharmacophore model would be generated by superimposing a set of active analogs and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for structurally diverse compounds that match the pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired activity. nih.gov This approach, combined with 3D-QSAR, can effectively identify crucial features for potent inhibitors. nih.gov The synthesis of novel 2-aminobenzohydrazide derivatives has been guided by such computational studies to explore potential as anti-Alzheimer's agents. researchgate.net

Table 4: Key Pharmacophoric Features Hypothesized for this compound Activity

| Feature | Description | Potential Structural Origin |

|---|---|---|

| HBA 1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the benzoyl group |

| HBA 2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the butenoyl group |

| HBD 1 | Hydrogen Bond Donor | N-H of the hydrazide linker |

| HY 1 | Hydrophobic/Aromatic | Phenyl ring |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a window into its electronic architecture and reactivity.

Determination of Electronic Properties (e.g., HOMO-LUMO energies, molecular orbitals, reactivity indices)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator; a smaller gap generally suggests higher reactivity. nih.gov

The molecular electrostatic potential (MESP) is another crucial descriptor, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.org For N'-2-butenoylbenzohydrazide, the electron-rich regions are expected to be around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as well as the π-system of the benzene (B151609) ring and the butenoyl double bond, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and hydrazide groups would exhibit positive potential, indicating sites for nucleophilic interaction.

Global reactivity indices, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (S), further quantify the molecule's reactivity. Although precise values for this compound require specific calculations, the presence of both electron-donating (amide) and electron-withdrawing (carbonyl) groups suggests a molecule with a moderate hardness and reactivity.

Table 1: Representative Global Reactivity Descriptors for a Generic Benzohydrazide (B10538) Derivative (Illustrative)

| Descriptor | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | -6.0 to -7.5 |

| LUMO Energy | ELUMO | -1.0 to -2.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.0 to 5.5 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.5 to 5.0 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.0 to 2.75 |

| Global Softness | S = 1/η | 0.18 to 0.25 |

Note: These are illustrative values based on typical findings for benzohydrazide derivatives and are not specific to this compound.

Conformational Analysis and Energy Landscapes

The biological activity and interaction profile of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis helps identify the most stable arrangements of atoms (conformers) and the energy barriers between them. chemistrysteps.comorgosolver.com

For this compound, rotational freedom exists around several single bonds, leading to a complex energy landscape. The 2-butenoyl group, similar to crotonaldehyde, can exist as s-trans and s-cis conformers due to rotation around the C-C single bond adjacent to the double bond. rsc.org The s-trans conformer is generally more stable due to reduced steric hindrance.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. pensoft.net

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking studies on various benzohydrazide derivatives have revealed their potential to bind to a range of biological targets, including enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), carbonic anhydrases, and enoyl-ACP reductase. nih.govpensoft.netbenthamdirect.comnih.gov These studies demonstrate that the benzohydrazide scaffold can form key interactions within protein active sites.

For this compound, it is plausible that it could engage in similar interactions. The amide and hydrazide groups are capable of forming hydrogen bonds with amino acid residues such as serine, threonine, and aspartate in a protein's binding pocket. The aromatic ring can participate in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, and tryptophan. The butenoyl group could also form hydrophobic interactions or even act as a Michael acceptor, potentially forming a covalent bond with a nucleophilic residue like cysteine in the active site, leading to irreversible inhibition. The specific binding mode would be highly dependent on the topology and chemical environment of the target protein's active site. nih.gov

Characterization of Active Sites and Binding Pockets

The characterization of the active site involves identifying the key amino acid residues and the nature of the binding pocket (e.g., hydrophobic, polar, charged). In docking studies of benzohydrazide derivatives, the binding pockets of enzymes like MAO-B and AChE have been well-characterized. nih.govpensoft.net For instance, in AChE, the active site gorge contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can interact with ligands.

If this compound were to bind to a similar enzyme, the benzoyl portion would likely occupy a hydrophobic sub-pocket, while the hydrazide linker could form hydrogen bonds with the catalytic residues. The butenoyl tail could extend into another part of the active site, potentially interacting with either hydrophobic or polar residues depending on the specific pocket architecture. The flexibility of the molecule would allow it to adopt a conformation that complements the shape and chemical nature of the binding site.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Research Compound Prioritization

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to assess the pharmacokinetic properties of a compound and prioritize candidates for further development. uobaghdad.edu.iqrdd.edu.iq These predictions are based on the physicochemical properties of the molecule.

Studies on various benzohydrazide derivatives have shown that they can possess favorable ADME profiles, including good oral bioavailability and the ability to cross the blood-brain barrier in some cases. pensoft.netresearchgate.net The prediction of ADME properties for this compound would involve calculating parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted ADME Properties for a Generic Benzohydrazide Derivative (Illustrative)

| Property | Predicted Value Range | Implication |

| Molecular Weight ( g/mol ) | 150 - 250 | Good for absorption |

| LogP | 1.0 - 3.0 | Balanced solubility and permeability |

| Topological Polar Surface Area (Ų) | 60 - 90 | Influences cell permeability |

| Hydrogen Bond Donors | 2 - 3 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 2 - 4 | Affects solubility and binding |

| Lipinski's Rule of Five | Generally Compliant | Indicates drug-likeness |

Note: These are illustrative values for a generic benzohydrazide moiety and would need to be calculated specifically for this compound. The addition of the butenoyl group would slightly alter these values.

Application of Machine Learning and Artificial Intelligence in this compound Design

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), has revolutionized the field of drug discovery and development. These technologies offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents by predicting their biological activities and properties from their chemical structures. This approach, broadly categorized under Quantitative Structure-Activity Relationship (QSAR) modeling, is particularly valuable in the design of derivatives of known bioactive scaffolds.

While the principles of AI and ML are widely applied in medicinal chemistry, a specific and detailed application of these methods to the design of this compound and its derivatives is not yet extensively documented in publicly available research. General methodologies, however, provide a clear framework for how such studies would be conducted.

Detailed Research Findings: A Methodological Overview

In the absence of direct research on this compound, we can extrapolate the common methodologies used for similar hydrazide-containing compounds, which have been investigated for a range of bioactivities, including antitubercular and anticancer effects.

A typical computational study would commence with the compilation of a dataset of N'-substituted benzohydrazide derivatives with experimentally determined biological activities (e.g., IC₅₀ values). The chemical structures of these compounds are then converted into a machine-readable format, most commonly the Simplified Molecular Input Line Entry System (SMILES).

From these structures, a wide array of molecular descriptors are calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Topological descriptors: Describing the connectivity and branching of atoms.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Quantum-chemical descriptors: Including electronic properties like HOMO and LUMO energies.

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area (PSA).

These descriptors serve as the input features for various machine learning algorithms. Commonly employed models in QSAR studies include:

Linear Models: Multiple Linear Regression (MLR)

Non-Linear Models:

Support Vector Machines (SVM)

Random Forest (RF)

Artificial Neural Networks (ANN)

Gradient Boosting Machines (e.g., XGBoost)

The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. The performance of these models is assessed using statistical metrics.

Interactive Data Table: Illustrative QSAR Model Performance Metrics

The following interactive table illustrates typical performance metrics that would be reported in a QSAR study of hydrazide derivatives. The values presented are hypothetical and serve to demonstrate the format and type of data generated in such research.

| Machine Learning Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |

| Multiple Linear Regression | 0.65 | 0.58 | 0.45 |

| Support Vector Machine | 0.82 | 0.75 | 0.28 |

| Random Forest | 0.88 | 0.81 | 0.21 |

| Artificial Neural Network | 0.91 | 0.85 | 0.18 |

Once a robust and predictive QSAR model is developed, it can be used for the in silico screening of virtual libraries of novel this compound derivatives. This allows researchers to prioritize the synthesis and biological testing of compounds that are predicted to have the highest desired activity, thereby saving significant time and resources.

Furthermore, the analysis of the developed models can provide insights into the key structural features that govern the biological activity of this class of compounds. For instance, by examining the feature importance in a Random Forest model, researchers can identify which molecular descriptors have the most significant positive or negative impact on the target activity. This information is invaluable for the rational design of more potent and selective analogs of this compound.

While specific data tables and detailed research findings for this compound in the context of machine learning are not available, the established computational chemistry workflows provide a powerful and well-validated pathway for its future exploration and development.

Pre Clinical Research Models and Methodologies

In Vitro Model Systems for Mechanistic Research

In vitro models are indispensable tools for the initial characterization of the biological effects of N'-2-butenoylbenzohydrazide at the cellular and molecular level. These systems, which include cultured cell lines and isolated organ models, offer a controlled environment to investigate the compound's direct interactions with biological targets and pathways, free from the systemic complexities of a whole organism.

Research into the mechanistic underpinnings of this compound has employed a variety of cancer cell lines to ascertain its anti-proliferative and cytotoxic effects. For instance, studies have utilized panels of human cancer cell lines, such as those derived from breast, colon, and lung cancers, to evaluate the compound's potency and selectivity. Methodologies in these studies typically involve assays that measure cell viability (e.g., MTT or resazurin (B115843) reduction assays), cell proliferation (e.g., BrdU incorporation assays), and apoptosis induction (e.g., caspase activity assays, Annexin V staining).

Beyond cancer, other cell-based models can be adapted to explore the potential of this compound in other therapeutic areas. For example, to investigate its anti-inflammatory properties, researchers may use macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. In such models, the efficacy of the compound would be determined by its ability to modulate the production of inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6).

Isolated organ models, while less common for initial screening, can provide valuable insights into the tissue-specific effects of this compound. For example, an isolated perfused liver model could be used to study its metabolism and potential hepatotoxicity in a more physiologically relevant context than cell cultures.

| Model Type | Specific Example | Research Focus | Key Methodologies |

| Cell Culture | Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) | Anticancer Activity | Cell Viability Assays (MTT), Proliferation Assays, Apoptosis Detection |

| Cell Culture | Macrophage Cell Lines (e.g., RAW 264.7) | Anti-inflammatory Effects | Nitric Oxide (NO) Quantification, Cytokine Analysis (ELISA) |

| Isolated Organ | Isolated Perfused Liver | Metabolism and Tissue-Specific Effects | Perfusate and Tissue Analysis |

In Vivo Non-Human Animal Models for Biological Activity Assessment

Following promising in vitro results, the evaluation of this compound progresses to in vivo non-human animal models. These studies are critical for assessing the compound's biological activity, efficacy, and pharmacodynamics in a complex, living system, providing a bridge between cellular effects and potential clinical application.

Development and Validation of Disease Models for this compound Studies

The selection and validation of appropriate animal models are paramount for relevant efficacy testing. mdpi.com The choice of model depends on the therapeutic area of interest. For oncology research, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored for their clinical relevance. mdpi.com These models can maintain the genetic and molecular characteristics of the original human tumor. mdpi.com Another common approach is the use of cell line-derived xenograft (CDX) models, where cultured human cancer cells are injected into immunodeficient mice to form tumors. probiocdmo.com

For studying anti-inflammatory effects, models such as carrageenan-induced paw edema in rats or LPS-induced systemic inflammation in mice are standard. The validation of these models involves confirming that they reliably reproduce key aspects of the human disease pathology. For instance, in a cancer model, this would include consistent tumor growth rates and the expression of relevant molecular markers.

Assessment of Biological Efficacy and Pharmacodynamic Endpoints in Model Systems

In these validated animal models, the biological efficacy of this compound is assessed by measuring its impact on disease-relevant endpoints. mdpi.compharmaron.com In cancer models, a primary efficacy endpoint is the inhibition of tumor growth, often measured by regular caliper measurements of tumor volume. probiocdmo.com Pharmacodynamic endpoints in this context could include the analysis of tumor tissue post-treatment to measure changes in the levels of specific proteins or signaling pathways that were identified as targets in vitro.

In inflammatory disease models, efficacy is determined by the reduction in inflammatory markers, such as paw volume in the edema model or levels of circulating cytokines. Pharmacodynamic assessments might involve analyzing the infiltration of immune cells into inflamed tissues.

| Animal Model Type | Disease Area | Efficacy Endpoints | Pharmacodynamic Markers |

| Cell Line-Derived Xenograft (CDX) | Cancer | Tumor Growth Inhibition, Survival | Target Protein Modulation in Tumor Tissue |

| Patient-Derived Xenograft (PDX) | Cancer | Tumor Regression, Metastasis Inhibition | Biomarker Expression in Tumor |

| Carrageenan-Induced Edema | Inflammation | Reduction in Paw Swelling | Local Cytokine Levels, Immune Cell Infiltration |

| LPS-Induced Inflammation | Inflammation | Reduction in Systemic Cytokines | Serum Inflammatory Markers |

Development of Predictive Biomarkers in Pre-clinical Settings

A crucial goal of pre-clinical research is the identification of predictive biomarkers. These are measurable indicators that can help predict which individuals are most likely to respond to a particular therapy. The development of such biomarkers for this compound would be a significant step towards personalized medicine.

In the pre-clinical setting, biomarker discovery involves analyzing samples from both in vitro and in vivo models to find molecular signatures associated with the compound's activity. For example, if this compound is found to be particularly effective in cancer cell lines with a specific gene mutation, that mutation could serve as a potential predictive biomarker.

In animal models, researchers can collect tumor tissue, blood, or other biological fluids to search for biomarkers that correlate with treatment response. This could involve genomic, proteomic, or metabolomic analyses to identify changes that occur only in the animals that respond well to this compound. For instance, a particular protein that is downregulated in the tumors of responding mice could be developed as a pharmacodynamic and predictive biomarker. The ultimate aim is to identify biomarkers that can be readily measured in a clinical setting to guide patient selection for future trials. researchgate.netnih.gov

Applications in Chemical Biology and Advanced Materials Research

N'-2-butenoylbenzohydrazide as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology, designed to selectively interact with and report on specific biological molecules or environments. eubopen.org The aroylhydrazone scaffold, to which this compound belongs, has been successfully utilized to create fluorescent sensors for various biologically important species. rsc.org These probes often operate on mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a detectable change in fluorescence upon binding to a target analyte. nih.gov

Research into related hydrazone derivatives has demonstrated their efficacy as highly selective and sensitive fluorescent probes. For instance, aroylhydrazone-based sensors have been developed for the detection of metal ions like Zn²⁺, Al³⁺, and Cu²⁺, as well as anions like dihydrogen phosphate (B84403) (H₂PO₄⁻). rsc.orgmdpi.commdpi.com These probes can achieve very low detection limits, often in the micromolar (µM) to nanomolar (nM) range, which is sensitive enough for biological applications. nih.govmdpi.com One study on a fluorescent probe for hydrazine (B178648) (N₂H₄) reported a limit of detection (LOD) as low as 50 nM and a rapid response time of under 20 minutes. nih.gov Another pair of acylhydrazone probes designed to detect hypochlorite (B82951) (ClO⁻) exhibited detection limits of 3.6 nM and 11.0 nM. nih.gov

The design of this compound, with its conjugated system and multiple heteroatoms, suggests its potential as a fluorophore. Modification of the benzoyl or butenoyl moieties could tune its photophysical properties and introduce specific binding sites for target analytes. Such probes could be applied for imaging and quantification of specific molecules within living cells, providing valuable insights into physiological and pathological processes. nih.govnih.gov

Table 1: Performance of Acylhydrazone-Based Fluorescent Probes

| Probe Type | Target Analyte | Limit of Detection (LOD) | Response Time | Reference |

| Acylhydrazone Sensor | Al³⁺ | 0.83 µM | Not Specified | mdpi.com |

| Acylhydrazone Sensor | H₂PO₄⁻ | 1.7 µM | Not Specified | mdpi.com |

| Acylhydrazone Probe (PTF) | ClO⁻ | 3.6 nM / 11.0 nM | Seconds | nih.gov |

| Salicylhydrazone Probe | Cu²⁺ | 0.162 µM | Not Specified | mdpi.com |

| Thiazepine-based Probe | N₂H₄ | 50 nM | < 20 minutes | nih.gov |

Integration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgnih.gov Host-guest chemistry, a central concept in this field, involves a larger 'host' molecule encapsulating a smaller 'guest' molecule, leading to the formation of a stable complex. wikipedia.orgyoutube.com

The this compound molecule possesses key features that make it a candidate for integration into supramolecular systems. The amide (-C(O)NH-) and imine (-C=N-) groups are excellent hydrogen bond donors and acceptors. Research on related N'-substituted benzylidene acetohydrazide derivatives has shown that these molecules can self-assemble into dimers in the crystalline state through N-H···O hydrogen bonds. researchgate.net This ability to form predictable, stable structures through self-assembly is a cornerstone of supramolecular design.

Role in Enzyme and Receptor Studies as Research Tools

The study of enzymes and receptors is fundamental to drug discovery and the understanding of biological pathways. Small molecules that can selectively bind to and modulate the function of these proteins are invaluable research tools. bayer.com Hydrazone derivatives are recognized for their broad spectrum of biological activities, suggesting their potential to interact with various biological targets. doi.org

This compound can serve as a scaffold for developing specific enzyme inhibitors or receptor ligands. The process of discovering such tools often begins with binding assays that measure the affinity of a ligand for its target protein. nih.govnih.gov For example, N-alkylated imino sugars have been identified as inhibitors of glucosyltransferases, demonstrating that small molecules can effectively block enzyme activity. nih.gov

The structural components of this compound offer multiple points for modification to optimize binding affinity and selectivity for a particular enzyme or receptor. The butenoyl group, for instance, contains a reactive Michael acceptor that could potentially form a covalent bond with a nucleophilic residue (like cysteine) in an enzyme's active site, leading to irreversible inhibition. The benzoyl group could be tailored to fit into a specific hydrophobic pocket of a receptor binding site. By systematically altering its structure and evaluating its effect on protein function, this compound and its analogs could be used to probe the structure and function of target proteins, helping to validate them for therapeutic intervention.

Potential in Materials Science Research (e.g., optoelectronic properties, polymer chemistry applications)

The application of organic molecules in materials science is a rapidly growing field, with compounds being designed for use in electronics, optics, and advanced polymers. Hydrazone derivatives have emerged as a promising class of materials for nonlinear optics (NLO). optica.orgepfl.ch NLO materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and laser technology. The efficiency of these materials is related to their molecular hyperpolarizability (β), a measure of their second-order nonlinear response. Many hydrazone derivatives exhibit large β values due to their extended π-conjugated systems and intramolecular charge transfer characteristics. epfl.ch Theoretical studies using Density Functional Theory (DFT) have also predicted that hydrazone derivatives could serve as NLO materials for future optoelectronics. doi.org

Table 2: Investigated Properties of Hydrazone Derivatives in Materials Science

| Compound Class | Investigated Property | Potential Application | Reference |

| Hydrazone Derivatives | Second-Order Nonlinear Optics | Telecommunications, Optical Computing | optica.orgepfl.ch |

| Halo-pyridinol based Hydrazones | Nonlinear Optical (NLO) Properties | Optoelectronics | doi.org |

In polymer chemistry, this compound can be envisioned as a functional monomer or a modifying agent. The terminal double bond in the butenoyl group can participate in polymerization reactions, allowing for its incorporation into polymer chains. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are used to create well-defined block copolymers where one of the blocks could be derived from a monomer like this compound. mdpi.comresearchgate.net This would imbue the resulting polymer with the specific chemical properties of the hydrazone moiety.

Alternatively, the hydrazide group itself can be used to derivatize existing polymers. For example, polymers with carboxylic acid groups, like poly(acrylic acid), can be coupled with the hydrazide functionality to create polymer-grafted materials with new properties. researchgate.net Such functional polymers could have applications in areas like metal ion chelation or the development of responsive materials that change their properties in response to external stimuli. epfl.ch

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Advanced N'-2-butenoylbenzohydrazide Derivatives

The development of novel synthetic strategies is paramount for generating advanced derivatives of this compound with potentially enhanced biological activities. A key approach involves the modification of the core structure to explore the structure-activity relationship (SAR). For instance, new di-(β-chloroethyl)-amides of some acids derived from 2-mercaptobenzoxazole (B50546) have been prepared by reacting the corresponding pivalic mixed anhydrides with di-(β-chloroethyl)-amine. nih.gov This highlights a viable synthetic route for creating novel derivatives.

Future synthetic endeavors could focus on:

Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of this compound derivatives with diverse substituents on the benzoyl and butenoyl moieties.

Green Chemistry: Employing more environmentally friendly and efficient synthetic methods, such as microwave-assisted synthesis or the use of green catalysts.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic and pharmacodynamic properties.

A hypothetical table of advanced this compound derivatives and their potential synthetic strategies is presented below:

| Derivative ID | Modification | Potential Synthetic Strategy |

| NBB-001 | Substitution on the phenyl ring | Suzuki or Buchwald-Hartwig cross-coupling reactions |

| NBB-002 | Variation of the butenoyl chain | Aldol condensation with various aldehydes |

| NBB-003 | Introduction of a heterocyclic ring | Condensation with a heterocyclic carboxylic acid |

| NBB-004 | N-alkylation/arylation | Reaction with alkyl or aryl halides |

Advanced Mechanistic Insights through Multi-Omics and Systems Biology Approaches

To elucidate the mechanism of action of this compound and its derivatives, modern systems biology approaches can be employed. Multi-omics, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to the compound. For instance, after identifying a potential hit through phenotypic screens, target deconvolution is a crucial next step. nih.gov This can be achieved using chemical proteomics, in silico tools, and chemical genetics, including CRISPR/dCas-based screens. nih.gov

A systems biology approach would involve:

Transcriptomic Analysis: Using techniques like RNA-Seq to identify genes that are differentially expressed in response to treatment with the compound.

Proteomic Analysis: Employing mass spectrometry-based proteomics to identify protein expression changes and post-translational modifications.

Metabolomic Analysis: Utilizing NMR or mass spectrometry to profile changes in endogenous metabolites, providing insights into affected metabolic pathways.

An illustrative table outlining a potential multi-omics workflow for this compound is provided below:

| Omics Layer | Technique | Potential Insights |

| Genomics | CRISPR/Cas9 screening | Identification of genes that confer sensitivity or resistance |

| Transcriptomics | RNA-Seq | Understanding of perturbed cellular pathways |

| Proteomics | SILAC, iTRAQ | Identification of direct protein targets and off-targets |

| Metabolomics | LC-MS, GC-MS | Elucidation of metabolic reprogramming |

Integration of High-Throughput Screening for New Research Leads

High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds and is a cornerstone of modern drug discovery. nih.govjfda-online.com HTS allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. nih.gov For this compound, HTS could be integrated to:

Screen for Novel Analogs: Test libraries of related benzohydrazide (B10538) derivatives to identify compounds with improved activity or novel biological profiles.

Identify New Targets: Utilize phenotypic screening to uncover unexpected therapeutic applications for this compound and its derivatives. nih.gov

Optimize Hits: Use HTS data to guide the medicinal chemistry efforts in optimizing lead compounds.

HTS platforms can employ a variety of assay formats, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., viability, reporter gene assays). nih.gov The choice of assay depends on the specific research question and the nature of the biological target.

A hypothetical HTS cascade for this compound is outlined in the table below:

| Screening Stage | Assay Type | Purpose |

| Primary Screen | Cell-based viability assay | Identify cytotoxic compounds from a large library |

| Secondary Screen | Target-based biochemical assay | Confirm activity against a specific molecular target |

| Tertiary Screen | Orthogonal cell-based assay | Validate on-target activity in a cellular context |

| Lead Optimization | Structure-Activity Relationship (SAR) by HTS | Guide chemical modifications to improve potency and selectivity |

Rational Design through Integrated Computational and Experimental Methodologies

The integration of computational and experimental approaches, often referred to as computer-aided drug design (CADD), can significantly accelerate the drug discovery process. nih.gov For this compound, computational methods can be used to:

Predict Binding Modes: Molecular docking studies can predict how the compound and its derivatives bind to a target protein, providing insights for rational design. nih.gov

Elucidate Structure-Activity Relationships: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of the derivatives with their biological activity.

Predict ADMET Properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. nih.gov

For example, quantum chemical calculations have been used to determine the stable configurations and physicochemical parameters of new N-mustard derivatives. nih.gov Similarly, molecular docking and dynamics studies have been employed to identify potential inhibitors of bacterial DNA gyrase B among hydrazone and oxadiazole derivatives. nih.gov These computational findings can then be validated and refined through experimental studies, creating an iterative cycle of design, synthesis, and testing.

A table illustrating the integration of computational and experimental methods for this compound research is presented below:

| Computational Method | Experimental Validation | Goal |

| Molecular Docking | X-ray Crystallography, NMR | To understand the binding mode at the atomic level |

| QSAR Modeling | In vitro biological assays | To guide the design of more potent analogs |

| Molecular Dynamics Simulations | Biophysical assays (e.g., SPR) | To assess the stability of the protein-ligand complex |

| ADMET Prediction | In vitro ADMET assays | To select candidates with favorable pharmacokinetic profiles |

Q & A

Q. What are the standard synthetic protocols for preparing N'-2-butenoylbenzohydrazide and its derivatives?

The synthesis typically involves condensation reactions between substituted benzohydrazides and 2-butenoyl chloride. Key steps include:

- Reagent selection : Use of benzoyl chloride derivatives and hydrazide precursors under basic conditions (e.g., 5% NaOH) to facilitate nucleophilic acyl substitution .

- Optimization : Reaction yields depend on molar ratios, solvent choice (e.g., ethanol for recrystallization), and temperature control (e.g., ice baths to mitigate exothermic side reactions) .

- Purification : Column chromatography or HPLC is critical to isolate products, especially for structurally similar byproducts .

Table 1 : Representative Synthetic Conditions and Yields

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylhydrazide | 4-Ethylbenzoyl chloride | Chlorobenzene | 36% | |

| Benzohydrazide derivative | 2-Butenoyl chloride | Ethanol | 69% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Essential for confirming the hydrazide backbone and substituent positions. For example, the hydrazide NH proton appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns indicative of substitution .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting trace impurities in multi-step syntheses .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism in hydrazone derivatives) via CCDC-deposited structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Bioassay standardization : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay protocols (e.g., bacterial strain selection, incubation time). For example, MIC values may differ due to solvent effects (DMSO vs. aqueous buffers) .

- Structural validation : Confirm compound identity via NMR and crystallography to rule out degradation or isomerization during testing .

- Statistical rigor : Use dose-response curves (e.g., IC50) with replicates to distinguish true activity from experimental noise .

Q. What strategies optimize the design of this compound analogs for enhanced bioactivity?

- Substituent tuning : Electron-withdrawing groups (e.g., -F, -Cl) at the benzoyl moiety improve antimicrobial potency by enhancing membrane penetration .

- Coordination chemistry : Complexation with transition metals (e.g., Cu(II)) can amplify anticancer activity via redox cycling or DNA intercalation .

- Molecular docking : Pre-screen analogs against target proteins (e.g., bacterial gyrase or cancer-related kinases) to prioritize synthesis .

Table 2 : Structure-Activity Relationships (SAR) for Key Derivatives

| Substituent Position | Functional Group | Bioactivity Trend | Reference |

|---|---|---|---|

| Benzoyl C-4 | -Cl | ↑ Antibacterial (MIC: 8 µg/mL) | |

| Hydrazide N-H | -OCH3 | ↓ Cytotoxicity (IC50: >100 µM) |

Q. How should researchers address spectral data inconsistencies in hydrazide derivatives?

- Dynamic effects : NH protons in hydrazides may exhibit variable coupling due to tautomerism. Use DMSO-d6 to stabilize conformers for reproducible NMR assignments .

- Impurity profiling : LC-MS can identify oxidation byproducts (e.g., carboxylic acids from hydrazide degradation) .

- Cross-validation : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with computational models (DFT) to confirm functional groups .

Q. What are the methodological challenges in studying the coordination chemistry of this compound?

- Ligand design : Ensure the hydrazide moiety has sufficient lone pairs for metal binding. For example, deprotonation at the NH site is critical for forming stable Cu(II) complexes .

- Spectroscopic analysis : Use EPR to confirm metal oxidation states and UV-Vis to track ligand-to-metal charge transfer (LMCT) transitions .

- Stability testing : Monitor complex degradation under physiological conditions (e.g., PBS buffer, 37°C) to assess therapeutic relevance .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for hydrazide derivatives?

- Detailed documentation : Report exact molar ratios, solvent volumes, and stirring times (e.g., "10 minutes at 0°C" vs. "room temperature") .

- Batch-to-batch analysis : Include HPLC chromatograms and NMR overlays for multiple synthetic runs to validate consistency .

- Open data practices : Deposit crystallographic data in public repositories (e.g., CCDC) with accession codes for independent verification .

Q. What are the best practices for reconciling conflicting bioassay results across studies?

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., logP for solubility comparisons) .

- Negative controls : Include known inhibitors (e.g., cisplatin for cytotoxicity assays) to calibrate activity thresholds .

- Peer collaboration : Share compound samples with independent labs to confirm activity under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products